molecular formula C21H13Cl4NO3 B1431432 2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide CAS No. 1363166-08-8

2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide

Cat. No. B1431432
CAS RN: 1363166-08-8
M. Wt: 469.1 g/mol
InChI Key: ZNGIXBMPSLXUOP-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide (CAS# 1363166-08-8) is a research chemical . It has a molecular weight of 469.14 and a molecular formula of C21H13Cl4NO3 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, which is a common functional group in organic chemistry. The compound also contains two dichlorobenzoic acid groups .


Physical And Chemical Properties Analysis

The compound has a number of computed properties, including a LogP of 7.15310, a complexity of 592, and a topological polar surface area of 55.4 . It also has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 .

Mechanism of Action

Target of Action

The primary targets of the compound “2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide” are currently unknown. The compound is used for research and development purposes

Mode of Action

As the compound is primarily used for research and development

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented. The compound’s impact on bioavailability is also unknown. As a research compound

Result of Action

As a research compound

properties

IUPAC Name

[4-[(2,4-dichlorobenzoyl)amino]-3-methylphenyl] 2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl4NO3/c1-11-8-14(29-21(28)16-6-3-13(23)10-18(16)25)4-7-19(11)26-20(27)15-5-2-12(22)9-17(15)24/h2-10H,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGIXBMPSLXUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133985
Record name Benzoic acid, 2,4-dichloro-, 4-[(2,4-dichlorobenzoyl)amino]-3-methylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363166-08-8
Record name Benzoic acid, 2,4-dichloro-, 4-[(2,4-dichlorobenzoyl)amino]-3-methylphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363166-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-dichloro-, 4-[(2,4-dichlorobenzoyl)amino]-3-methylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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